Cas no 98273-04-2 (2-Amino-7-chlorobenzo[d]thiazol-4-ol)

2-Amino-7-chlorobenzo[d]thiazol-4-ol is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 2-position, a chlorine atom at the 7-position, and a hydroxyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for versatile derivatization, enabling the creation of targeted bioactive molecules. Its chlorinated aromatic system enhances stability and influences electronic properties, which can be leveraged in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactive nature.
2-Amino-7-chlorobenzo[d]thiazol-4-ol structure
98273-04-2 structure
Product Name:2-Amino-7-chlorobenzo[d]thiazol-4-ol
CAS No:98273-04-2
MF:C7H5ClN2OS
MW:200.645398855209
CID:801701
Update Time:2025-10-30

2-Amino-7-chlorobenzo[d]thiazol-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Benzothiazolol,2-amino-7-chloro-
    • 2-amino-7-chloro-1,3-benzothiazol-4-ol
    • 4-Benzothiazolol,2-amino-7-chloro-(6CI)
    • 2-amino-7-chlorobenzo[d]thiazol-4-ol
    • 2-Amino-7-chlorobenzo[d]thiazol-4-ol
    • Inchi: 1S/C7H5ClN2OS/c8-3-1-2-4(11)5-6(3)12-7(9)10-5/h1-2,11H,(H2,9,10)
    • InChI Key: VGVGECBOPBNZJS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=C1SC(N)=N2)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Topological Polar Surface Area: 87.4

2-Amino-7-chlorobenzo[d]thiazol-4-ol Pricemore >>

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2-Amino-7-chlorobenzo[d]thiazol-4-ol Related Literature

Additional information on 2-Amino-7-chlorobenzo[d]thiazol-4-ol

2-Amino-7-chlorobenzo[d]thiazol-4-ol: A Comprehensive Overview

The compound 2-Amino-7-chlorobenzo[d]thiazol-4-ol (CAS No. 98273-04-2) is a structurally unique organic compound belonging to the class of benzothiazole derivatives. This compound has garnered significant attention in recent years due to its intriguing chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and catalysis. The molecule consists of a benzothiazole ring system with an amino group at position 2, a hydroxyl group at position 4, and a chlorine substituent at position 7. These functional groups endow the compound with versatile reactivity and make it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry, particularly as scaffolds for drug design. The benzothiazole ring system is known for its ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and π–π stacking. This makes 2-Amino-7-chlorobenzo[d]thiazol-4-ol a promising candidate for the development of bioactive molecules. For instance, researchers have explored its potential as an anti-inflammatory agent, leveraging the hydroxyl and amino groups for interaction with key enzymes involved in inflammatory pathways.

The synthesis of 2-Amino-7-chlorobenzo[d]thiazol-4-ol typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the condensation of an appropriate thioamide with a substituted o-aminoaryl aldehyde or ketone, followed by subsequent functionalization to introduce the chlorine and hydroxyl groups. The optimization of these reaction conditions has been a focus of recent research, with studies demonstrating the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

In addition to its role in drug discovery, 2-Amino-7-chlorobenzo[d]thiazol-4-ol has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use as a ligand in catalytic systems. For example, recent reports have highlighted its effectiveness as a catalyst in the oxidation of alcohols to ketones under mild conditions. This application underscores the compound's versatility and its potential for industrial-scale utilization.

The electronic properties of benzothiazole derivatives make them attractive candidates for optoelectronic applications as well. The presence of electron-withdrawing groups like chlorine can modulate the electronic structure of the benzothiazole ring, enhancing its photoluminescent properties. Researchers have explored this aspect by incorporating 2-Amino-7-chlorobenzo[d]thiazol-4-ol into polymer matrices for use in light-emitting diodes (LEDs) and sensors. These studies have demonstrated promising results, suggesting that the compound could play a key role in next-generation optoelectronic devices.

From an environmental perspective, understanding the degradation pathways of 2-Amino-7-chlorobenzo[d]thiazol-4-ol is crucial for assessing its potential impact on ecosystems. Recent investigations have focused on photodegradation mechanisms under UV light, revealing that the compound undergoes fragmentation reactions that lead to the formation of less complex byproducts. These findings are significant for ensuring the safe disposal and handling of this compound in industrial settings.

In conclusion, 2-Amino-7-chlorobenzo[d]thiazol-4

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